2-Phenoxyethyl 2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 2-aminobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenoxyethyl group attached to an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general procedure involves mixing the reactants in the presence of the acid catalyst and heating the mixture to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method allows for the optimization of reaction conditions, leading to higher yields and selectivity. The use of acid chlorides or anhydrides in the presence of a base can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to halogenated or nitrated derivatives .
Scientific Research Applications
2-Phenoxyethyl 2-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria or fungi .
Comparison with Similar Compounds
- 2-Phenoxyethyl 4-aminobenzoate
- 2-Phenoxyethyl 2-nitrobenzoate
- 2-Phenoxyethyl 3-bromobenzoate
Comparison: Compared to similar compounds, 2-Phenoxyethyl 2-aminobenzoate is unique due to its specific structural features and functional groups. The presence of the amino group in the ortho position enhances its reactivity and potential biological activity. Additionally, its ester linkage provides stability and facilitates its use in various applications .
Properties
IUPAC Name |
2-phenoxyethyl 2-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14-9-5-4-8-13(14)15(17)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXXBBHXOBWALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.